molecular formula C15H16FN5 B11207006 N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207006
M. Wt: 285.32 g/mol
InChI Key: FJYWFVIHICTBCM-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-fluoroaniline with diethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, while nucleophilic substitution may result in the formation of N,N-diethyl-1-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential as a biological probe to study enzyme activities and protein interactions.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N,N-diethyl-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N,N-diethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N,N-diethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16FN5

Molecular Weight

285.32 g/mol

IUPAC Name

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16FN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3

InChI Key

FJYWFVIHICTBCM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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